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Compound of Interest

Compound Name: 1,3,5-Tris(bromomethyl)benzene

Cat. No.: B090972

An In-depth Technical Guide to the Spectroscopic Data of 1,3,5-Tris(bromomethyl)benzene

This guide provides a comprehensive overview of the spectroscopic data for 1,3,5-
Tris(bromomethyl)benzene, tailored for researchers, scientists, and professionals in drug
development. It includes detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for
obtaining these spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 13C NMR, IR, and
Mass Spectrometry for 1,3,5-Tris(bromomethyl)benzene.

NMR Spectroscopic Data

Table 1: *H NMR Data for 1,3,5-Tris(bromomethyl)benzene

Chemical Shift Lo . .

Multiplicity Integration Assignment Solvent
(3) ppm
7.26-7.36 Singlet 3H Aromatic C-H CDCls
4.45 Singlet 6H -CH2Br CDClIs
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Predicted *H NMR data in a different solvent suggests similar chemical shifts: in DMSO-d6, the
aromatic protons are predicted at  7.35 (s, 3H) and the benzylic protons at & 4.45 (s, 6H)[1].

Table 2: 13C NMR Data for 1,3,5-Tris(bromomethyl)benzene

Chemical Shift (8) ppm Assignment Solvent
139.2 Aromatic C-H CDCls
129.8 Quaternary Aromatic C CDCls
324 -CH2Br CDCls

IR Spectroscopic Data

Table 3: IR Absorption Bands for 1,3,5-Tris(bromomethyl)benzene

Wavenumber (cm—2) Intensity Assignment
1256 Very Strong C-Br Stretch
1152 Strong

1026 Strong

973 Strong

727 Strong

Data obtained from a KBr pellet sample[2].

Mass Spectrometry Data

Table 4: Mass Spectrometry Data for 1,3,5-Tris(bromomethyl)benzene
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Property Value

Molecular Formula CoH9Br3[3]
Molecular Weight 356.880 g/mol [3]
Major Fragment (m/z) 277[4]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra of 1,3,5-
Tris(bromomethyl)benzene.

Methodology:
e Sample Preparation:

o Weigh approximately 10-20 mg of 1,3,5-Tris(bromomethyl)benzene for *H NMR and 50-
100 mg for 3C NMR.

o Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) in a clean,
dry vial[5].

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing][6].

o Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5
mm NMR tube to remove any particulate matter.

o Cap the NMR tube securely.
o Data Acquisition:

o Insert the sample tube into the NMR spectrometer.
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o Lock the spectrometer onto the deuterium signal of the CDClIs solvent.
o Shim the magnetic field to achieve optimal homogeneity and resolution.

o Acquire the *H spectrum, followed by the 13C spectrum. Standard acquisition parameters
for each nucleus should be used.

» Data Processing:

o

Apply a Fourier transform to the acquired free induction decay (FID).

[¢]

Phase the resulting spectrum.

[¢]

Calibrate the chemical shift axis using the TMS signal at 0 ppm.

[e]

Integrate the peaks in the *H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of 1,3,5-Tris(bromomethyl)benzene.
Methodology (KBr Pellet Method):
e Sample Preparation:

o Grind a small amount (1-2 mg) of 1,3,5-Tris(bromomethyl)benzene with approximately
100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

o Place the resulting fine powder into a pellet press.
o Apply pressure to form a thin, transparent KBr pellet.
o Data Acquisition:
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.

o Acquire a background spectrum of the empty sample compartment.
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o Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum
to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1,3,5-
Tris(bromomethyl)benzene.

Methodology (Electron lonization - EI):
e Sample Introduction:

o Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe or through a gas chromatograph (GC-MS)[7].

o The sample is vaporized in the ion source under high vacuum[8].
e lonization:

o Bombard the gaseous sample molecules with a high-energy electron beam (typically 70
eV)[9].

o This causes the ejection of an electron from the molecule, forming a positively charged
molecular ion (radical cation)[7].

e Mass Analysis:

o Accelerate the newly formed ions into a mass analyzer (e.g., a quadrupole or magnetic
sector).

o The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio[7].
e Detection:
o The separated ions are detected, and their abundance is recorded.

o The resulting data is plotted as a mass spectrum, showing the relative abundance of ions
at each m/z value.
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Visualizations

The following diagrams illustrate the chemical structure, a general workflow for spectroscopic
analysis, and a plausible mass spectrometry fragmentation pathway for 1,3,5-
Tris(bromomethyl)benzene.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Chemical structure of 1,3,5-Tris(bromomethyl)benzene.
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Caption: A plausible fragmentation pathway for 1,3,5-Tris(bromomethyl)benzene in mass
spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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